2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
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Overview
Description
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrano[4,3-b]pyran core structure, which is known for its diverse pharmacological properties. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate or piperidine .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antioxidant activities.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for diseases such as cancer and inflammation.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-amino-4-(3,4-dihydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group, for instance, can influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-3-23-13-7-10(4-5-12(13)21)15-11(8-19)17(20)25-14-6-9(2)24-18(22)16(14)15/h4-7,15,21H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQOLGOHAUGGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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